1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a fused pyrazolo[3,4-d]pyrimidine core Its structure combines a pyrazole ring with a pyrimidine ring, resulting in intriguing chemical properties
Preparation Methods
The synthetic routes for this compound involve several steps
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Construction of the Pyrazolo[3,4-d]pyrimidine Core:
- The synthesis typically starts with the formation of the pyrazolo[3,4-d]pyrimidine core. Various methods exist, including cyclization reactions between appropriate precursors.
- Reaction conditions may involve heating, acid catalysis, or metal-mediated processes.
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Functionalization of the Phenyl Rings:
- The chloro and methoxy substituents are introduced onto the phenyl rings.
- These functional groups play a crucial role in the compound’s reactivity and biological activity.
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Industrial Production Methods:
- While industrial-scale production details are proprietary, laboratories often use scalable methods based on the research literature.
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various reactions:
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Oxidation and Reduction:
- The compound can participate in redox reactions, potentially altering its electronic properties.
- Common reagents include oxidants (e.g., KMnO₄) and reducing agents (e.g., NaBH₄).
-
Substitution Reactions:
- The chloro and methoxy groups are susceptible to substitution.
- Conditions like nucleophilic aromatic substitution (SNAr) may be employed.
-
Major Products:
- The specific products depend on reaction conditions and regioselectivity.
- Isolation and characterization of intermediates are essential.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine finds applications in:
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific protein targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, researchers often compare it to related pyrazolo[3,4-d]pyrimidines.
- Highlighting its uniqueness requires a detailed analysis of structural features and biological activities.
Properties
Molecular Formula |
C19H16ClN5O |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5O/c1-12-6-7-13(20)8-17(12)25-19-16(10-23-25)18(21-11-22-19)24-14-4-3-5-15(9-14)26-2/h3-11H,1-2H3,(H,21,22,24) |
InChI Key |
SRHWFYDCHFLDER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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